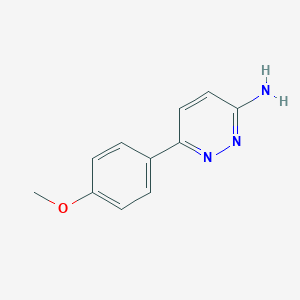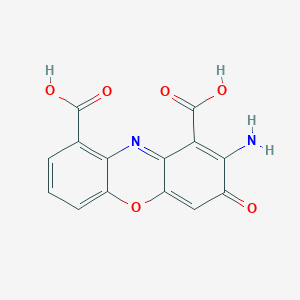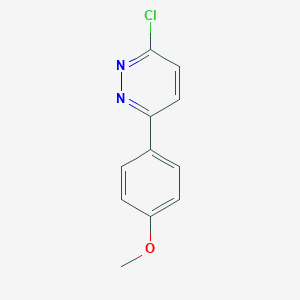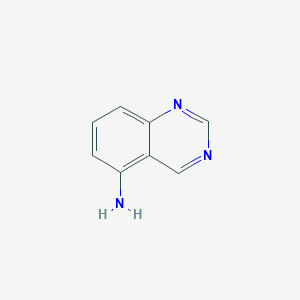
Quinazolin-5-amine
Overview
Description
Quinazolin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising pharmacological properties.
Mechanism of Action
Target of Action
Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .
Biochemical Analysis
Biochemical Properties
Quinazolin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by the quorum sensing system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells’ adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, it has been found to curtail the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazolin-5-amine can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a catalyst such as zinc chloride. These reactions typically require heating and can be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolin-5-one using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazolin-5-one
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated or alkylated quinazoline derivatives
Scientific Research Applications
Quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Quinazoline derivatives have shown promise in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
Comparison with Similar Compounds
Quinazolin-5-amine can be compared with other similar compounds, such as:
Quinazolin-4-amine: Similar in structure but differs in the position of the amino group. Quinazolin-4-amine has been studied for its anticancer and antimicrobial properties.
Quinazolin-6-amine: Another positional isomer with distinct biological activities. Quinazolin-6-amine has shown potential as an anti-inflammatory agent.
Quinazolin-2-amine: Known for its role in the synthesis of various pharmaceuticals and agrochemicals.
This compound is unique due to its specific position of the amino group, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



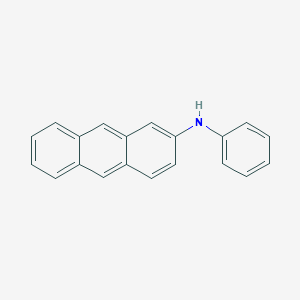
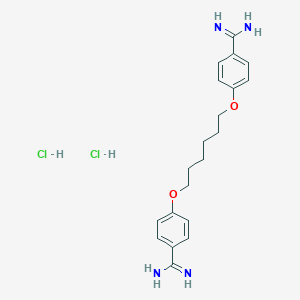
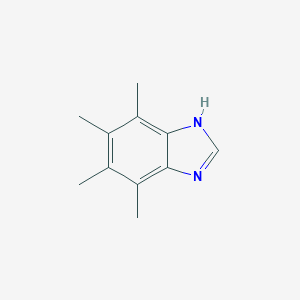

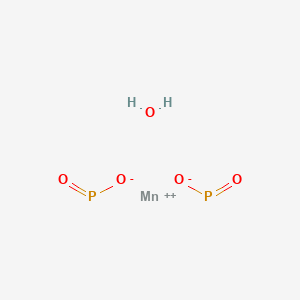
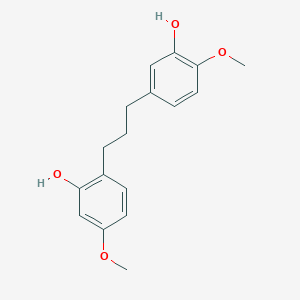
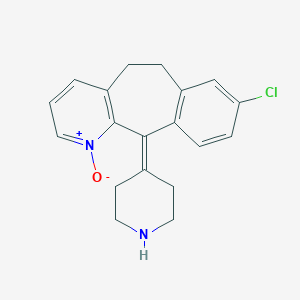
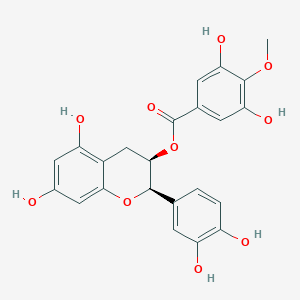
![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one](/img/structure/B28077.png)
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
